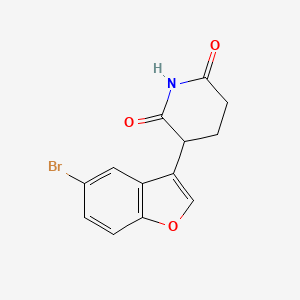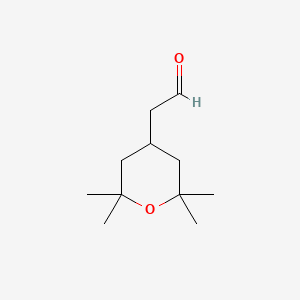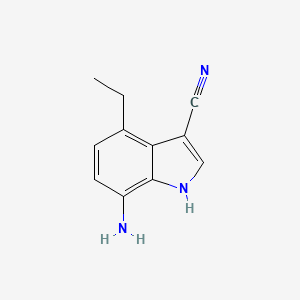
7-Amino-4-ethyl-1H-indole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-4-ethyl-1H-indole-3-carbonitrile is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 7-Amino-4-ethyl-1H-indole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-ethyl-1H-indole-3-carbaldehyde with ammonia or an amine source under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
7-Amino-4-ethyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Aplicaciones Científicas De Investigación
7-Amino-4-ethyl-1H-indole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are used in various chemical reactions and studies.
Biology: The compound’s biological activities make it a valuable tool in studying cellular processes and interactions.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Amino-4-ethyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it can inhibit viral replication by targeting viral enzymes or proteins . In cancer research, it may induce apoptosis in cancer cells by interacting with cellular signaling pathways.
Comparación Con Compuestos Similares
7-Amino-4-ethyl-1H-indole-3-carbonitrile can be compared with other indole derivatives such as:
7-Amino-4-methyl-1H-indole-3-carbonitrile: Similar in structure but with a methyl group instead of an ethyl group, leading to different chemical and biological properties.
4-Ethyl-1H-indole-3-carbaldehyde: A precursor in the synthesis of this compound, with distinct reactivity and applications.
Indole-3-acetic acid: A naturally occurring plant hormone with different biological roles and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H11N3 |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
7-amino-4-ethyl-1H-indole-3-carbonitrile |
InChI |
InChI=1S/C11H11N3/c1-2-7-3-4-9(13)11-10(7)8(5-12)6-14-11/h3-4,6,14H,2,13H2,1H3 |
Clave InChI |
MFNFAOWVXPZKSB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C(=CNC2=C(C=C1)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


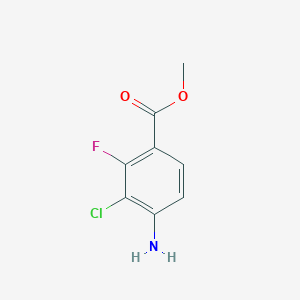
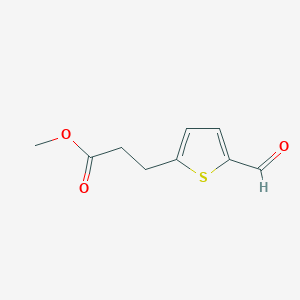
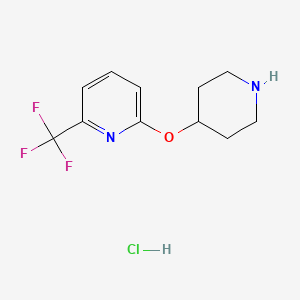
![3-Iodo-8-methylimidazo[1,2-a]pyrazine](/img/structure/B13463102.png)
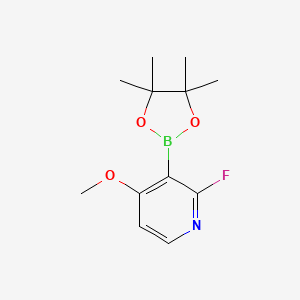

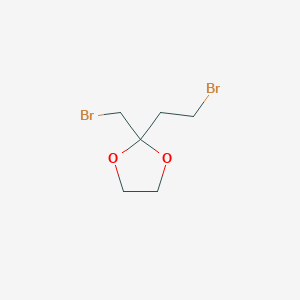
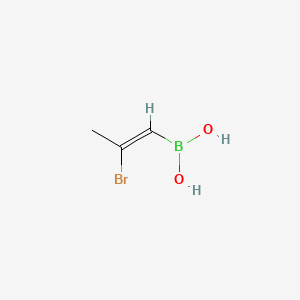
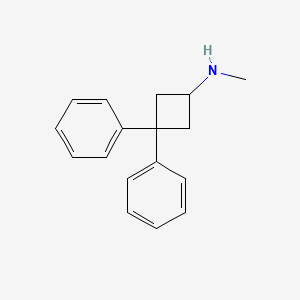

![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2,6-difluorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B13463138.png)
![4-{[(Benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13463145.png)
